molecular formula C17H21N7O B2541739 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine CAS No. 899730-06-4

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine

Cat. No.: B2541739
CAS No.: 899730-06-4
M. Wt: 339.403
InChI Key: CFUMOVNMRUNPDQ-UHFFFAOYSA-N
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Description

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical agents.

Mechanism of Action

Target of Action

The primary target of the compound 3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neurology . They play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Mode of Action

The interaction of 3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine with its primary targets, the alpha1-adrenergic receptors, results in significant changes. The compound shows affinity for these receptors in the range from 22 nM to 250 nM

Biochemical Pathways

The biochemical pathways affected by 3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine are likely related to the alpha1-adrenergic receptors and their downstream effects. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other green chemistry techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Properties

IUPAC Name

3-ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-6-4-5-7-14(13)25-2/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUMOVNMRUNPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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